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Compound of Interest

Compound Name: 1,4-Bis(bromomethyl)benzene

Cat. No.: B118104 Get Quote

For Immediate Release

This technical guide provides a comprehensive analysis of the molecular geometry and bond

angles of 1,4-bis(bromomethyl)benzene, a key reagent in organic synthesis and precursor for

various functional materials. This document is intended for researchers, scientists, and

professionals in the field of drug development and materials science, offering precise structural

data derived from single-crystal X-ray diffraction studies.

Molecular Structure and Geometry
1,4-Bis(bromomethyl)benzene, with the chemical formula C₈H₈Br₂, consists of a central

benzene ring substituted at the para positions with two bromomethyl groups. The molecular

structure has been determined with high precision using single-crystal X-ray crystallography. In

the crystalline state, the molecule exhibits centrosymmetry, with the benzene ring being planar.

The key structural parameters, including bond lengths and angles, have been experimentally

determined and are summarized in the table below. These values provide a foundational

understanding of the molecule's steric and electronic properties, which are critical for predicting

its reactivity and interaction with other molecules.

Quantitative Molecular Geometry Data
The following table summarizes the experimentally determined bond lengths and angles for

1,4-bis(bromomethyl)benzene, obtained from the crystallographic study published in Acta
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Crystallographica Section E.

Bond/Angle Atoms Involved Value (Å or °)

Bond Lengths

C-Br C4-Br1 1.965 (3)

C-C (ring) C1-C2 1.378 (4)

C1-C3 1.381 (4)

C2-C3 1.380 (4)

C-C (exocyclic) C1-C4 1.503 (4)

Bond Angles

C-C-C (ring) C2-C1-C3 120.5 (3)

C1-C2-C3 119.5 (3)

C1-C3-C2 120.0 (3)

C(ring)-C-C(exo) C2-C1-C4 120.1 (3)

C3-C1-C4 119.4 (3)

C-C-Br C1-C4-Br1 112.2 (2)

Molecular Visualization
The following diagram, generated using the DOT language, illustrates the molecular structure

of 1,4-bis(bromomethyl)benzene with atom numbering corresponding to the crystallographic

data.

Molecular structure of 1,4-Bis(bromomethyl)benzene.

Experimental Protocol: Single-Crystal X-ray
Diffraction
The determination of the molecular structure of 1,4-bis(bromomethyl)benzene was carried

out using single-crystal X-ray diffraction. The following provides a detailed summary of the
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experimental methodology.

Crystal Growth: Single crystals of 1,4-bis(bromomethyl)benzene suitable for X-ray analysis

were obtained by slow evaporation of a solution of the compound in a suitable solvent.

Data Collection: A colorless, block-shaped crystal with dimensions of approximately 0.30 x 0.20

x 0.20 mm was mounted on a goniometer head. Data collection was performed on a Bruker

SMART APEX CCD area-detector diffractometer. The crystal was kept at a constant

temperature of 298(2) K during data collection. Graphite-monochromated Mo Kα radiation (λ =

0.71073 Å) was used. A series of ω and φ scans were performed to collect a complete sphere

of data.

Structure Solution and Refinement: The collected diffraction data were processed using the

SAINT software package for integration of the diffraction profiles. An absorption correction was

applied using the SADABS program. The crystal structure was solved by direct methods using

the SHELXS97 program and refined by full-matrix least-squares on F² using the SHELXL97

program. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in

geometrically calculated positions and refined using a riding model.

The final refinement converged to a low R-factor, indicating a high-quality structural model. The

crystallographic data has been deposited with the Cambridge Crystallographic Data Centre

(CCDC) under the deposition number 601764.

To cite this document: BenchChem. [Unveiling the Molecular Architecture of 1,4-
Bis(bromomethyl)benzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b118104#1-4-bis-bromomethyl-benzene-molecular-
geometry-and-bond-angles]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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